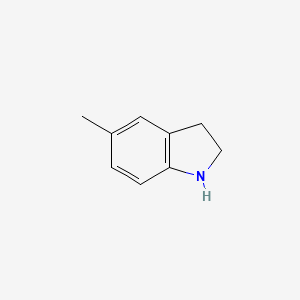

5-Methylindoline

Descripción

Historical Overview of Indoline (B122111) Chemistry Research

The scientific journey of indoline is intrinsically linked to the study of its aromatic counterpart, indole (B1671886). The history of indole chemistry began in the mid-19th century with research into the iconic dye, indigo. In 1866, Adolf von Baeyer first synthesized the parent indole heterocycle by reducing oxindole (B195798) with zinc dust. chemimpex.com This foundational work paved the way for the development of synthetic methodologies, most notably the Fischer indole synthesis in 1883, which remains a cornerstone for creating substituted indoles. chemimpex.comrsc.org Interest in the indole nucleus grew exponentially in the 1930s with the discovery of its presence in essential biomolecules like tryptophan and various alkaloids. chemimpex.com

The subsequent development of methods to reduce the pyrrole (B145914) ring of indole led to the indoline (2,3-dihydroindole) scaffold. This saturated heterocyclic system offered a different three-dimensional geometry and electronic profile compared to the planar indole, opening new avenues in medicinal chemistry and materials science. Landmark synthetic methods, such as the Leimgruber–Batcho indole synthesis developed in the 1970s, further expanded the accessibility of diversely substituted indoles that could serve as precursors to indolines. chemimpex.com

Significance of Methyl Substitution in Indoline Derivatives

In the field of medicinal chemistry, the substitution on a core scaffold like indoline is a critical strategy for modulating a compound's pharmacological profile. The addition of a methyl group, as in 5-Methylindoline, can have profound effects on its physical and biological properties.

The methyl group can influence:

Lipophilicity: The non-polar methyl group generally increases the compound's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties within a biological system.

Electronic Effects: As an electron-donating group on the benzene (B151609) ring, the methyl group at the 5-position can influence the electron density of the bicyclic system, affecting its reactivity and ability to participate in intermolecular interactions.

Steric Profile: The methyl group adds steric bulk, which can dictate how the molecule binds to biological targets like enzymes or receptors. This can lead to enhanced selectivity or potency for a specific target. For instance, studies on the related compound 5-methylindole (B121678) have shown that the methyl group is crucial for its binding to the Escherichia coli trp repressor. nist.govthegoodscentscompany.com The presence of methyl and other substituents on the indoline ring is known to influence its chemical reactivity and biological properties. smolecule.com

Current Research Landscape and Emerging Areas for this compound Studies

Indoline derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. smolecule.comsolubilityofthings.com this compound serves as a valuable intermediate or building block in the synthesis of more complex molecules for scientific investigation. chemimpex.com

Current research involving the 5-methyl-substituted indole/indoline core focuses on several key therapeutic areas:

Oncology: Indole derivatives are explored for their ability to inhibit protein kinases, which are crucial targets in cancer therapy. wikipedia.org

Immunology and Inflammation: The related compound 5-methylindole is a reactant in the preparation of potential immunomodulators and inhibitors of IL-2 inducible T-cell kinase (ITK) and CRTh2 antagonists, which are relevant for treating inflammatory and allergic diseases. fishersci.at

Neuroscience: Due to the structural similarity of the indoline core to neurotransmitters, derivatives are being investigated for activity against neurological disorders. chemimpex.comchemimpex.com

Emerging areas include the application of indoline derivatives in materials science, where their unique electronic and structural properties are being explored for the development of new conductive polymers and dyes. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUAVVHABJWSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554460 | |

| Record name | 5-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65826-95-1 | |

| Record name | 5-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Methylindoline and Its Derivatives

Direct Synthesis of 5-Methylindoline

The direct synthesis of this compound can be achieved through various chemical strategies, primarily involving the construction of the bicyclic indoline (B122111) ring from acyclic or monocyclic precursors. These methods often rely on cyclization reactions, which can be promoted by different catalysts and reaction conditions.

Precursor-Based Synthetic Routes

The synthesis of the indoline framework often begins with appropriately substituted benzene (B151609) derivatives. For instance, the cyclization of 2-ethynylaniline (B1227618) derivatives in the presence of copper(II) salts in an aqueous methanol (B129727) medium provides a route to indole (B1671886) compounds, which can subsequently be reduced to indolines. researchgate.net Another approach involves the reaction of phenylhydrazine (B124118) with carbonyl compounds under acidic conditions, a process known as Fischer indolization, which can be adapted to produce methylated indoles. smolecule.com

A notable precursor for some syntheses is 5-methylisatin (B515603) (also known as this compound-2,3-dione). chemsrc.comcymitquimica.com This compound can be synthesized from p-toluidine (B81030) and chloral (B1216628) hydrate. chemsrc.com 5-Methylisatin serves as a versatile starting material for the synthesis of various this compound derivatives. cymitquimica.commdpi.com For example, it can be used to produce spiro[indoline-3,2′-thiazolidine] derivatives. nih.govacs.org

Catalytic Approaches in this compound Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Both homogeneous and heterogeneous catalysts are employed. For example, the Nenitzescu indole synthesis, which can be used to create hydroxyindoles, has been investigated with mild Lewis acids like zinc, iron, and magnesium salts in environmentally benign solvents. researchgate.net

Palladium-catalyzed cross-coupling reactions are also a powerful tool for constructing the indoline skeleton. smolecule.com Furthermore, gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures offers an efficient route to indole derivatives at room temperature. researchgate.net

Synthesis of this compound Derivatives

Once the this compound core is established, it can be further modified to introduce a variety of functional groups at different positions on the ring system, leading to a diverse library of compounds with potentially unique properties.

Methods for N-Substitution (e.g., N-alkylation, N-acylation)

The nitrogen atom of the indoline ring is a common site for functionalization.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents. google.com For instance, N-alkylation of indoles can be carried out using dialkyl sulfates in the presence of a base. google.com Microwave-assisted N-alkylation has also been reported as an efficient method. google.com The enantioselective N-alkylation of indoles with aldimines can be catalyzed by a dinuclear zinc-ProPhenol complex, affording N-alkylated products in good yields and high enantiomeric ratios. nih.gov A three-component Mannich-type reaction in aqueous microdroplets has also been shown to produce N-alkylated indoles chemoselectively. stanford.edu

N-acylation is the process of adding an acyl group to the indoline nitrogen. This reaction is often used to introduce carbonyl-containing moieties. N-acylbenzotriazoles have been demonstrated as mild and regioselective C-acylating agents for indoles, but N-acylation is also a key reaction. researchgate.net The kinetic resolution of indolines can be achieved through non-enzymatic N-acylation, highlighting the importance of this transformation in stereoselective synthesis. nih.gov For example, 5-nitroindoline (B147364) can be acylated at the N-1 position with reagents like 4-fluorobenzoyl chloride. nih.govacs.org

The following table summarizes some examples of N-substitution reactions on indoline derivatives.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 5-Iodoisatin | Iodomethane | 5-iodo-1-methylindoline-2,3-dione | N-methylation | chemicalbook.com |

| 5-Nitroindoline | 4-Fluorobenzoyl chloride | N-(4-fluorobenzoyl)-5-nitroindoline | N-acylation | nih.govacs.org |

| 5-Nitroindoline | Di-tert-butyl dicarbonate | N-Boc-5-nitroindoline | N-Boc protection | nih.govacs.org |

| Indole | Aldimine | N-alkylated indole | N-alkylation | nih.gov |

Functionalization at Other Ring Positions (e.g., C2, C3, C4, C6, C7)

Beyond N-substitution, the carbon atoms of the indoline ring can also be functionalized, primarily through electrophilic substitution reactions.

The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack, typically at the C3 position. smolecule.comcymitquimica.com However, the presence of substituents can direct incoming electrophiles to other positions. For instance, Friedel-Crafts alkylation of 5-methylindole (B121678) can lead to substitution at the C3 position. mdpi.com The reaction of 5-substituted indoles with electrophiles like 4,6-dinitrobenzofuroxan has been studied kinetically, showing that the electrophilic attack occurs at the C-3 position. rsc.org

Condensation reactions of 5-methylindole with ketones, such as acetone, in the presence of an acid catalyst can lead to the formation of bis(indolyl)methanes. researchgate.net These reactions are examples of electrophilic substitution where the indole acts as the nucleophile. researchgate.net

The table below provides examples of electrophilic substitution reactions on indole derivatives.

| Indole Derivative | Reagent | Product | Position of Substitution | Reference |

| 5-Methylindole | Allyl alcohol | 3-Allyl-5-methyl-1H-indole | C3 | mdpi.com |

| 5-Methylindole | Acetone | Bis(5-methylindolyl)methane | C3 | researchgate.net |

| 5-X-substituted indoles | 4,6-Dinitrobenzofuroxan | C-adducts | C3 | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. Key examples include the Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, and alkynyl moieties, respectively.

Suzuki-Miyaura Coupling: This reaction is widely used for creating biaryl structures by coupling an organoboron reagent with a halide. For instance, 5-bromo-1-methylindole has been shown to undergo smooth Suzuki-Miyaura coupling. researchgate.net The versatility of this reaction allows for the coupling of various boronic acids and esters. ucmerced.edursc.org The choice of ligand, such as CM-Phos, is crucial for achieving high efficiency in these transformations. sigmaaldrich.com The reaction can be applied to synthesize a range of 5-substituted-2-arylindoles. nih.gov

Heck Reaction: The Heck reaction facilitates the arylation or vinylation of alkenes. The regioselectivity of the Heck reaction on indole derivatives, such as the coupling at the C2 or C3 position, can be controlled by the choice of ligands and reaction conditions. sci-hub.sesemanticscholar.org For example, studies on N-methylindole have demonstrated that different ligands can switch the regioselectivity-determining step, allowing for controlled functionalization. sci-hub.se

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been employed in the synthesis of complex indole derivatives. wikipedia.org A notable application involves a three-step, one-pot synthesis starting from 4-bromo-2-methylaniline, which proceeds through a Sonogashira coupling followed by a cyclization to yield 5-bromo-7-methylindole. google.com The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst under mild conditions. wikipedia.orgnih.gov

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Key Finding | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1-methylindole | Cyclopropyl–B(dan) | Pd(OAc)2/SPhos | Demonstrated successful coupling of a saturated organoboron compound. | researchgate.net |

| Suzuki-Miyaura | N-Methylindole-5-boronic acid pinacol (B44631) ester | Homoallylic Tosylate | Pd(0)/quinox | Achieved exclusive formation of the branched indole product in excellent yield. | ucmerced.edu |

| Heck Reaction | N-Methylindole | tert-Butyl acrylate | PdCl2(CH3CN)2/Cu(OAc)2 | Ligand choice controls regioselectivity between C2 and C3 positions. | sci-hub.se |

| Sonogashira | 4-Bromo-2-iodo-6-methylaniline | Trimethylsilylacetylene | PdCl2(PPh3)2/CuI | Key step in a multi-step synthesis of 5-bromo-7-methylindole. | google.com |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for constructing the fused ring systems characteristic of many complex indoline derivatives. These reactions form multiple carbon-carbon bonds in a single, often stereocontrolled, step.

[3+2] Cycloadditions: Photocatalyzed dearomative [3+2] cycloadditions between substituted indoles and vinyldiazo species have been developed. nih.gov In a competition experiment, the reaction showed a near-exclusive selectivity for the more electron-rich 5-methylindole over 5-bromoindole, highlighting the electronic control of the reaction. nih.gov Lewis acid-catalyzed [3+2] cycloadditions of N-methylindoles with donor-acceptor cyclopropanes also proceed in high yields and with excellent retention of enantiocontrol. nsf.gov

[4+2] Cycloadditions (Diels-Alder): The indole core can act as a dienophile in Diels-Alder reactions. For example, 5-methylidene-imidazolones undergo [4+2] cycloaddition with dienes like isoprene, although this can result in a mixture of regioisomers. mdpi.com Intramolecular oxa-Diels-Alder reactions have also been utilized in glycerol (B35011) to create complex polyheterocycles from indole-based precursors. uc.pt

1,3-Dipolar Cycloadditions: This class of reactions is effective for synthesizing five-membered heterocyclic rings. For instance, the reaction between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and a 4-chlorobenzaldoxime proceeds with complete regioselectivity under mild conditions to form isoxazoline-fused indoline derivatives. internationaljournalssrg.org

| Reaction Type | Indole Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | 5-Methylindole | Vinyldiazoacetate | Cr Photocatalyst | Indoline Cycloadduct | nih.gov |

| [3+2] Cycloaddition | 5-Substituted-3-methylindoles | Donor-acceptor cyclopropane | Ni(ClO4)2 or Sc(OTf)3 | Cycloadducts/Carbazoles | nsf.gov |

| [4+2] Diels-Alder | 5-Methylidene-2-thiohydantoins | Isoprene | Heat (Chloroform) | Spiro-cyclohexene-thiohydantoins | mdpi.com |

| 1,3-Dipolar Cycloaddition | 1-allyl-5-chloroindoline-2,3-dione | 4-Chlorobenzaldoxime | Mild, catalyst-free | Isoxazoline-fused indoline | internationaljournalssrg.org |

Multi-component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of indoline derivatives.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. researchgate.net This reaction has been adapted for indole chemistry. For example, a sequential Friedel-Crafts alkylation of N-methylindole followed by a three-component Ugi reaction has been used to synthesize chiral lactams with high enantiomeric excess. scielo.brresearchgate.netresearchgate.net N-methylindole-3-carboxaldehyde can also serve as the aldehyde component in three-component Ugi reactions to produce quinolinones. fishersci.at

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. scielo.brnumberanalytics.com While direct examples with this compound are less common, the functional groups on the indoline core can be manipulated to participate in this transformation, offering a pathway to complex acylated derivatives.

| Reaction Name | Indole Component Example | Other Components | Key Feature | Product Class | Reference |

|---|---|---|---|---|---|

| Ugi Reaction (Sequential) | N-Methylindole | 5-hydroxyfuran-2(5H)-one, isocyanide, amine | Sequential Friedel-Crafts/Ugi reaction to produce chiral lactams. | Chiral Lactams | scielo.brresearchgate.netresearchgate.net |

| Ugi Reaction | 1-Methylindole-3-carboxaldehyde | Amine, isocyanide, acid | Used as the aldehyde component to synthesize complex heterocycles. | Quinolinones | fishersci.at |

| Passerini Reaction | General Aldehyde/Ketone | Isocyanide, Carboxylic Acid | Forms α-acyloxy amides in a single step. | α-Acyloxy Amides | scielo.brnumberanalytics.com |

Chemo-selective Synthesis Strategies

Chemoselectivity, the ability to functionalize one reactive group in the presence of others, is paramount in the synthesis of complex molecules like this compound derivatives. The indoline scaffold presents multiple potential reaction sites, including the nitrogen atom, the aromatic ring, and the benzylic positions.

Strategies for selective functionalization often rely on the careful choice of catalysts and directing groups. For example, in photocatalyzed [3+2] cycloadditions, the reaction preferentially occurs with the more electron-rich 5-methylindole over an electron-deficient indole, demonstrating electronic selectivity. nih.gov

Regioselectivity in palladium-catalyzed reactions is another key aspect. The arylation of indoles can be directed to either the C2 or C3 position. Studies have shown that the choice of ligand in the oxidative Heck reaction can act as a switch for the regioselectivity-determining step, allowing for controlled access to either the C2- or C3-alkenylated product. sci-hub.se Similarly, direct borylation of N-methylindole can be selectively directed to the C3 position using a Lewis-acidic catalyst, whereas iridium-catalyzed borylation favors the C2 position. rsc.org These selective methods are crucial for building specific isomers of functionalized this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves developing methodologies that use safer solvents, reduce waste, employ renewable feedstocks, and utilize catalytic rather than stoichiometric reagents. openmedicinalchemistryjournal.comresearchgate.net

Eco-friendly Synthetic Methodologies

Several green methodologies are replacing traditional synthesis routes for indoles. openmedicinalchemistryjournal.com A significant focus has been on replacing volatile organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). uc.ptopenmedicinalchemistryjournal.com For instance, a one-pot, three-component synthesis of indole derivatives has been developed using water as the solvent under catalyst-free conditions. researchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. openmedicinalchemistryjournal.com

Multi-component reactions are inherently green due to their high atom economy and reduction of intermediate isolation steps. unirioja.esacs.org The development of one-pot syntheses of indole-substituted methane (B114726) derivatives from simple substrates in green solvents exemplifies this approach. unirioja.esacs.org

Catalyst Development for Sustainable Synthesis

Catalyst design is at the heart of green chemistry. The focus is on developing highly efficient, reusable, and non-toxic catalysts.

Biocatalysis: Enzymes are increasingly used as sustainable catalysts for synthesizing indole and indoline derivatives under mild, aqueous conditions. acs.org For example, monoamine oxidase (MAO-N) whole-cell biocatalysts have been used for the chemoselective aromatization of indolines to indoles. acs.org Engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp3)–H amination of aryl azides to afford chiral indolines with good efficiency and selectivity. nih.gov These enzymatic methods offer a sustainable alternative to traditional approaches that often require harsh conditions or heavy metals. acs.orgmdpi.com

Reusable Heterogeneous Catalysts: Another sustainable strategy is the use of solid-supported or magnetic catalysts that can be easily recovered and reused. Sulfonated magnetic natural cellulose (B213188) fibers have been developed as a robust and recyclable solid acid catalyst for multi-component reactions that produce bis(indolyl)methanes. sarpublication.com This catalyst can be recovered using an external magnet and reused multiple times without a significant loss of activity. sarpublication.com Similarly, dual-nature ionic liquids have been employed as recyclable catalysts for the synthesis of 3-substituted indoles, demonstrating high catalytic activity over several cycles. rsc.org

| Approach | Example | Catalyst/Medium | Green Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Aromatization of indolines | MAO-N D11 whole cell biocatalyst | Mild, aqueous conditions; high selectivity. | acs.org |

| Biocatalysis | Intramolecular C-H Amination | Engineered Cytochrome P411 variant | Synthesis of chiral indolines from simple precursors. | nih.gov |

| Reusable Catalyst | Synthesis of bis(indolyl)methanes | Sulfonated magnetic cellulose fibers | Solvent-free; catalyst easily recovered and reused. | sarpublication.com |

| Green Solvent | Intramolecular Diels-Alder | Glycerol | Recyclable and biodegradable solvent. | uc.pt |

| Multi-component Reaction | Synthesis of 2-amino-4-(indol-3-yl)-4H-chromene | DABCO-based ionic liquid | High atom economy; recyclable catalyst; mild conditions. | rsc.org |

Reaction Mechanisms and Kinetics of this compound Transformations

Mechanistic Investigations of Substitution Reactions

The reactivity of the this compound scaffold is largely dictated by the electron-rich nature of the heterocyclic ring, making it prone to electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr) : Mechanistic studies on 5-substituted indoles show that electrophilic attack predominantly occurs at the C-3 position. In the reaction of 5-X-substituted indoles with the electrophile 4,6-dinitrobenzofuroxan (DNBF), kinetic studies have confirmed that the initial attack by DNBF at the C-3 position is the rate-limiting step of the substitution. rsc.org The absence of a significant kinetic isotope effect when C-3 is labeled with deuterium (B1214612) or tritium (B154650) supports this mechanism. rsc.org The presence of a methyl group at the C-2 position introduces significant steric hindrance, slowing the approach of the electrophile to the adjacent C-3 position. rsc.org In strongly acidic conditions, nitration of 2-methylindole (B41428) results in substitution at the C-5 position, as protonation at C-3 deactivates the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in

Palladium-Catalyzed C-H Activation : Domino reactions for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols in water have been developed. Mechanistic studies suggest the formation of an (η3-benzyl)palladium(II) complex via the oxidative addition of benzyl alcohol to a Pd(0) species. researchgate.net This complex is proposed to be the active species that facilitates the activation of the C-H bond at the C3-position of the indole ring, leading to benzylation. researchgate.net The reaction is highly selective for the C3-position. researchgate.net

Lewis Acid-Catalyzed Silylation : The mechanism of B(C6F5)3-catalyzed C–H silylation of N-methylindole has been investigated using density functional theory (DFT) calculations. The most favorable reaction pathway was found to involve nucleophilic attack, followed by proton abstraction and hydride migration. rsc.org These studies also provide a mechanistic explanation for the transformation of N-methylindoline to N-methylindole at different temperatures. rsc.org

Kinetic Studies of Derivative Formation

Kinetic studies provide quantitative insights into the factors governing the transformation of this compound and its derivatives. The reaction of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan (DNBF) has been a key model system for these investigations.

Research findings indicate that the rates of substitution are influenced by both the electronic effects of substituents on the indole ring and steric factors. The electron-donating methyl group at the 5-position enhances the nucleophilicity of the indole ring, leading to higher reaction yields compared to electron-withdrawing groups in certain reactions. rsc.org

A kinetic study of the SEAr substitutions of various 5-X-substituted indoles with DNBF was conducted in several solvent systems. rsc.org The results showed that the electronic effect of the substituent at the 5-position (X) on the rate constants (k1DNBF) was consistent across all solvents studied. However, the presence of a methyl group at the C-2 position was found to significantly decrease the reaction rate due to steric hindrance. rsc.org

| Substituent Effect | Observation | Quantitative Impact |

|---|---|---|

| 5-X Substituent | The electronic effect of the substituent X on the rate of reaction with DNBF is consistent across various solvents (H₂O–Me₂SO, methanol, acetonitrile). | A Brønsted line with βInH = 0.65 was defined for protiodetritiation rates, allowing for the estimation of pKa values. |

| 2-Methyl Group | Causes significant steric hindrance to the approach of the electrophile (DNBF) to the C-3 position. | The rate constants for 5-X-2-methylindoles are approximately 1.5 log k units lower than those for the corresponding 5-X-indoles. |

Comparative kinetic data revealed that DNBF, despite being a neutral molecule, is a more potent electrophile than the p-nitrobenzenediazonium cation and the proton in these substitution reactions. rsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Methylindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In 5-methylindoline and its derivatives, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals offer a detailed map of the proton environments.

For instance, in a derivative like 5-methylindole-2-carboxylic acid, the protons on the aromatic ring and the methyl group exhibit characteristic signals. chemicalbook.com The methyl protons typically appear as a singlet, while the aromatic protons show complex splitting patterns due to spin-spin coupling with their neighbors. chemicalbook.com The specific chemical shifts are influenced by the electronic effects of the substituents on the indoline (B122111) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 11.7 | s (broad) |

| H-4 | 7.410 | s |

| H-6 | 7.351 | d |

| H-7 | 7.079 | d |

| H-3 | 7.019 | s |

| CH₃ | 2.367 | s |

This table presents typical ¹H NMR data for a derivative, illustrating the distinct chemical shifts for protons in different parts of the molecule. Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, with its chemical shift indicating its electronic environment.

The analysis of the ¹³C NMR spectrum of 5-methylindole (B121678) reveals distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring. acs.org The positions of these signals are sensitive to the substitution pattern on the indoline core. For example, the carbon atom attached to the methyl group (C-5) will have a different chemical shift compared to the other aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | 183.3 |

| C=O (C-3) | 158.1 |

| C-7a | 151.4 |

| C-3a | 138.4 |

| C-5 | 125.1 |

| C-6 | 123.8 |

| C-4 | 117.3 |

| C-7 | 109.9 |

| N-CH₃ | 26.2 |

This table showcases the ¹³C NMR chemical shifts for a functionalized indoline, highlighting the significant downfield shifts for the carbonyl carbons. Data sourced from RSC Advances.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. In the COSY spectrum of a this compound derivative, cross-peaks would appear between signals of adjacent protons, such as those on the aromatic ring, helping to establish their relative positions. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netmdpi.com It is invaluable for assigning carbon resonances based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netmdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework by connecting different spin systems. beilstein-journals.org For example, an HMBC correlation from the methyl protons to the C-5 carbon would confirm the position of the methyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. For this compound (C₉H₁₁N), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. chemicalbook.com

| Derivative | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 1-methylindoline-2,3-dione | [M + Na]⁺ | 184.0369 | 184.0370 |

This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a derivative.

Fragmentation Patterns and Structural Information from MS

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. The fragmentation of the this compound molecular ion would likely involve characteristic losses, such as the loss of a methyl radical or cleavage of the heterocyclic ring. Aromatic structures like the indoline ring are relatively stable, often resulting in a prominent molecular ion peak. libretexts.org The fragmentation pattern of tryptamine, an indole (B1671886) derivative, shows a base peak at m/z 130, resulting from the cleavage of the Cα-Cβ bond. acs.org Similar fragmentation pathways can be anticipated for this compound and its derivatives, providing valuable structural clues.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and elucidating molecular structure. montclair.edu IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. nih.gov Together, they provide a comprehensive vibrational fingerprint of a compound.

Specific vibrational analysis dedicated to this compound is sparse in the literature. However, a normal coordinate analysis has been performed on the closely related 2-methylindoline (B143341) , providing a basis for assigning its fundamental vibrational modes. dergipark.org.trd-nb.infosemanticscholar.org Such analyses typically involve theoretical calculations (e.g., using Density Functional Theory, DFT) to predict vibrational frequencies, which are then correlated with experimental IR and Raman spectra. researchgate.netdergipark.org.tr

IR and Raman spectroscopy are powerful tools for investigating the conformational landscape of molecules. Different spatial arrangements of atoms (conformers) often have distinct vibrational frequencies, particularly in the low-frequency region (below 400 cm⁻¹) which corresponds to large-amplitude skeletal motions. researchgate.net

While direct conformational studies of this compound using these methods are not detailed in the available research, studies on analogous compounds highlight the approach. For example, the conformational states of 5-methoxyindole were investigated using IR spectroscopy in a low-temperature matrix. nih.gov Two conformers, syn and anti, were identified based on the relative orientation of the N-H and OCH₃ groups. It was demonstrated that vibrational excitation in the near-infrared domain could induce conformational changes from the more stable anti form to the higher-energy syn form. nih.gov

Furthermore, the MATI study of the parent indoline cation identified low-frequency modes for puckering and flopping of the five-membered ring, which are directly related to its conformation. aip.org In the kinetic resolution of 2-substituted indolines, vibrational circular dichroism (VCD) spectra, a chiroptical form of IR spectroscopy, were used alongside calculations to assign the absolute configuration of atropisomeric catalysts involved in the reaction. unige.ch These studies underscore the capability of vibrational spectroscopy to probe the subtle energy differences and structural variations among different conformers of indoline-based molecules.

Vibrational Analysis for Functional Group Identification

X-ray Crystallography for Solid-State Structure Determination

One such derivative is 1-Benzyl-5-methylindoline-2,3-dione . iucr.orgresearchgate.net Its crystal structure reveals an isatin (B1672199) (indoline-2,3-dione) moiety that is nearly planar. iucr.org The mean plane of this isatin group forms a significant dihedral angle of 74.19° with the attached benzyl (B1604629) ring. iucr.org

Another derivative, (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one , has also been characterized by single-crystal X-ray analysis, confirming its molecular structure unambiguously. researchgate.net Additionally, the structure of 5-Fluoro-2-methylindoline shows a planar indole moiety where the dihedral angle between the aromatic and saturated rings is only 8.2°. vulcanchem.com

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-5-methylindoline-2,3-dione | C₁₆H₁₃NO₂ | Orthorhombic | Pbca | a = 14.6122 Å b = 8.3882 Å c = 20.911 Å | iucr.org |

| 5-Chloro-3-(4-chloro-N-methylanilino)-1-methylindole | C₁₆H₁₄Cl₂N₂ | Monoclinic | P2₁/c | a = 13.96 Å b = 13.34 Å c = 8.96 Å β = 114.55° | rsc.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. The study of these forces is crucial for understanding the solid-state properties of a material.

In the crystal structure of 1-Benzyl-5-methylindoline-2,3-dione , the molecules are organized through a combination of hydrogen bonds and π-interactions. iucr.orgresearchgate.net Molecules are linked by C—H⋯O hydrogen bonds, which form chains propagating along one of the crystal axes. iucr.org These chains are further interconnected by C—H⋯π interactions, creating slabs. iucr.org Within these slabs, weak, slipped parallel π–π stacking interactions are present between the isatin ring systems of adjacent, inversion-related molecules, with a centroid-to-centroid distance of 3.843 Å. iucr.org

This intricate network of interactions is a common feature in indole derivatives. Studies on other related structures have also highlighted the importance of N–H⋯O hydrogen bonds, indole stacking (π-stacking), and C–H⋯π interactions in defining the crystal packing. mdpi.com For example, in one bromoindole derivative, indole stacking was observed with distances of 3.4 Å between planes, and C–H⋯π interactions were also present. mdpi.com These non-covalent interactions collectively stabilize the crystal lattice. iucr.org

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 1-Benzyl-5-methylindoline-2,3-dione | C—H⋯O Hydrogen Bonds | Forms chains of molecules along the a-axis. | iucr.org |

| C—H⋯π Interactions | Links the hydrogen-bonded chains into slabs. | iucr.org | |

| π–π Stacking | Weak, slipped interactions between isatin moieties within the slabs. | iucr.org | |

| 5-Fluoro-2-methylindoline | π–π Interactions | Stabilized by the planarity of the indole moiety. | vulcanchem.com |

Conformational Insights from Solid-State Data

Solid-state analysis, primarily through single-crystal X-ray diffraction, provides definitive insights into the three-dimensional structure and conformational preferences of molecules. For this compound and its derivatives, this data reveals the geometry of the fused bicyclic system and the influence of substituents on its conformation.

The core indoline scaffold consists of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring. The conformation of this system is characterized by the degree of planarity and the puckering of the saturated pyrrolidine ring. In derivatives of this compound, the indoline ring system is typically found to be nearly coplanar. For instance, in the crystal structure of 5-bromo-1-methylindoline-2,3-dione, the fused ring system, along with the bromine and ketone oxygen atoms, is almost planar, with only minor atomic deviations from the mean plane. iucr.orgiucr.org This planarity is a common feature in related indoline structures.

| Compound | Key Conformational Feature | Value | Reference |

|---|---|---|---|

| 5-Fluoro-2-methylindoline | Dihedral Angle (Aromatic vs. Saturated Ring) | 8.2° | vulcanchem.com |

| 5-Bromo-1-methylindoline-2,3-dione | Ring System Planarity | Nearly Coplanar | iucr.orgiucr.org |

| 5-Bromo-1-methylindoline-2,3-dione | Intermolecular Interaction (π–π Stacking) | Inter-centroid distance = 3.510 (2) Å | iucr.org |

| (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one | Crystal System | Monoclinic | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, the UV-Vis spectrum is dominated by transitions involving π-electrons of the benzene ring.

The chromophore in this compound is the methyl-substituted benzene ring fused to the nitrogen-containing pyrrolidine ring. The non-planar geometry of the saturated pyrrolidine ring reduces the extent of conjugation compared to its aromatic analogue, 5-methylindole. vulcanchem.com This difference is critical, as the electronic transitions in indoline are primarily those of a substituted aniline (B41778) rather than a fully aromatic indole system. The UV-Vis spectrum of this compound is therefore expected to show characteristic absorptions of the aniline-type chromophore, modified by the presence of the fused aliphatic ring and the methyl group.

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of the parent indole chromophore is well-studied and characterized by two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ using Platt's notation. core.ac.ukacs.orgresearchgate.net The ¹Lₑ band, which is the lower energy transition (S₀ → S₁), often displays vibrational fine structure, while the ¹Lₐ band is typically broad and structureless. core.ac.uk In 5-methylindole, the methyl group acts as a weak electron-donating substituent, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted indole. core.ac.uk

High-resolution UV excitation spectroscopy on 5-methylindole has precisely characterized the S₁ (¹Lₑ) ← S₀ origin band. aip.orgresearchgate.net These studies confirm that the electronic transition moment is influenced by the methyl substituent. aip.org

For this compound, the saturation of the five-membered ring significantly alters the chromophore. The π-system is confined to the benzene ring, and the nitrogen atom's lone pair participates in conjugation with the ring, similar to aniline. The resulting electronic transitions are primarily π → π* transitions within the substituted benzene ring. The methyl group at the 5-position influences these transitions through its inductive and hyperconjugative effects. The spectrum of this compound is expected to show a primary absorption band analogous to the B-band (benzenoid) of aniline, with a secondary, lower-intensity band at longer wavelengths. A study analyzing the products of 5-methylindole biotransformation reported a UV-vis absorption maximum at 296 nm for a resulting compound, which provides an indication of the absorption region for related structures. researchgate.net

| Compound | Solvent | Absorption Maxima (λₘₐₓ in nm) | Transition | Reference |

|---|---|---|---|---|

| 5-Methylindole | Ethanol (B145695) | 291, (319) | ¹Lₐ | core.ac.uk |

| (280) | ¹Lₑ | |||

| 5-Methylindole | Cyclohexane | 294, (370) | ¹Lₐ | core.ac.uk |

| (280), 308 | ¹Lₑ |

*Wavelengths in parentheses denote shoulders on the main absorption band. The data is for 5-methylindole, the aromatic analogue of this compound.

Computational Chemistry and Molecular Modeling of 5 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a static, time-independent view of the molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of indoline (B122111) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT studies on related indole (B1671886) and indoline structures have been performed using various functionals, such as B3LYP, with basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic parameters. researchgate.netcrimsonpublishers.com

For derivatives of 5-methylindoline, such as (E)-1‐benzyl (B1604629)‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one, DFT calculations at the B3LYP/6-31G(d,p) level have been used to validate model structures against experimental crystallographic data. researchgate.net These studies reveal the distribution of electron density and electrostatic potential. For instance, calculations on related molecules show that negative electrostatic potentials are often concentrated on the central parts of the rings, while positive potentials are in the outer regions. Quantum chemical descriptors derived from DFT, including ionization energy, chemical hardness, and softness, are used to predict the reactivity and the reactive sites on the molecule. crimsonpublishers.com

| Computational Parameter | Typical Application in Indoline Studies | Reference |

| Functional | B3LYP, PBE0, M06-L, ωB97XD | crimsonpublishers.comacs.org |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | researchgate.netcrimsonpublishers.com |

| Calculated Properties | Optimized Geometry, Electronic Parameters, Electrostatic Potential | researchgate.netcrimsonpublishers.com |

This table summarizes common parameters and applications of DFT in the study of indoline-related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.commnstate.edu The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

In studies of related molecules like 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, DFT calculations (B3LYP/6-31G(d,p)) have been used to determine these orbital energies. crimsonpublishers.com The calculated HOMO and LUMO energies for this compound indicated that charge transfer occurs within the molecule. crimsonpublishers.com For many organic molecules, electrons often flow from the HOMO of a nucleophilic species to the LUMO of an electrophilic one during a reaction. mnstate.edu Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | -6.84 | -2.43 | 4.41 | B3LYP/6-31G(d,p) |

This table presents frontier orbital energies for a related indoline derivative, illustrating the application of molecular orbital analysis. Data sourced from a study on a similar compound. crimsonpublishers.com

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and structure elucidation. schrodinger.com For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) can be computationally predicted. chemaxon.com This is often achieved by first calculating the isotropic magnetic shielding values (σ_iso_) for each nucleus using methods like the Gauge-Including Projector Augmented Wave (GIPAW) DFT approach, particularly for solid-state NMR. rsc.org

These calculated shielding values are then mapped to predicted chemical shifts (δ_iso,calc_) using a linear function, often by referencing against a standard like tetramethylsilane (B1202638) (TMS). rsc.orglibretexts.org The accuracy of these predictions is evaluated by comparing the calculated shifts to experimental values, with the root-mean-square deviation (RMSD) being a common metric for agreement. rsc.org For similar molecular organic compounds, δ_iso_(¹H) RMSD values are often in the range of 0.33 ± 0.16 ppm when using the GIPAW DFT approach. rsc.org Such computational analysis can help assign ambiguous signals in an experimental spectrum and validate a proposed structure. schrodinger.com

Conformational analysis involves studying the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org Computational methods can be used to map the potential energy surface (PES) or energy landscape of a molecule, identifying stable conformers (energy minima) and the energy barriers (transition states) that separate them. acs.orgbiorxiv.org

For molecules like this compound, a key conformational feature would be the rotation of the methyl group. Studies on related molecules like 3-methylindole (B30407) and other substituted toluenes have investigated the barriers to internal rotation of the methyl group. acs.org By systematically changing key dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed. acs.org This landscape provides critical information on the relative populations of different conformers at thermal equilibrium and the pathways for interconversion between them. biorxiv.orgaip.org Understanding the preferred conformations is essential as the biological activity and physical properties of a molecule are determined by its three-dimensional shape.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

MD simulations are a powerful tool for exploring the conformational dynamics of this compound and its derivatives in various environments, such as in aqueous solution. aip.org Simulations on the closely related isomer, 3-methylindole, have been performed to analyze its rotational reorientation in water, providing insights into solvation and dynamic behavior. aip.org

These simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time, revealing the accessible conformations and the transitions between them. By analyzing the simulation trajectory, one can understand how factors like solvent interactions and the presence of binding partners (e.g., proteins) influence the conformational landscape of the molecule. researchgate.net For example, MD simulations have been used to study the binding of indole derivatives to protein active sites, showing how the ligand's conformation adapts upon binding. researchgate.net This information is invaluable for understanding structure-function relationships and for the rational design of new molecules with specific dynamic properties.

Solvent Effects on Molecular Behavior

The behavior of this compound and its derivatives is significantly influenced by the solvent environment. The choice of solvent affects properties such as solubility, reactivity, and spectroscopic behavior due to interactions like hydrogen bonding and polarization.

The solubility of this compound derivatives, such as this compound-2,3-dione (also known as 5-methylisatin), is a critical factor for their application. This compound is primarily soluble in organic solvents like ethanol (B145695), methanol (B129727), and dichloromethane, but shows limited solubility in water due to its relatively non-polar character. solubilityofthings.com The solubility can be influenced by temperature and the pH of the medium. solubilityofthings.com For instance, studies on related 5-substituted indole carboxaldehydes in methanol-benzene mixtures have shown that the molecules can form clusters. isca.me The formation and size of these clusters are dependent on the concentration of methanol, which interferes with the hydrogen bonding between the solute molecule and the solvent. isca.me

Computational models are essential for understanding these complex solvent effects. Modeling the optical spectra of indole, the parent structure of this compound, in aqueous solutions highlights that capturing mutual polarization effects between the solute and solvent is a dominant factor for accurately reproducing spectral features. aip.orgaip.org Upon electronic excitation, the chromophore's electron density changes, causing a rearrangement of the solvent's charge distribution, which in turn polarizes the chromophore. aip.org Methods like the polarizable continuum model (PCM) are used to simulate these effects, providing insights into the solvatochromic shifts observed in high-dielectric solvents like water. aip.orgaip.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity. nih.govnih.gov These in silico analyses guide the identification of promising lead compounds for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov

Protein-Ligand Binding Affinity Prediction

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or in units of energy (kcal/mol), which estimates the strength of the interaction between a ligand and a protein. Lower binding energy values typically indicate a more stable and potent interaction.

Studies on 5-methylisatin (B515603) derivatives designed as cyclin-dependent kinase 2 (CDK2) inhibitors have shown that newly designed compounds can have significantly better binding affinities than reference molecules. nih.govmdpi.com For example, while a reference inhibitor had a binding affinity of -8.62 kcal/mol, some new derivatives showed improvements of more than 1.2 kcal/mol. nih.govmdpi.com Similarly, a derivative of trisindoline, which contains an indole moiety, was found to bind to the epidermal growth factor receptor (EGFR) with a strong binding affinity of -10.5 kcal/mol. bio-conferences.org In another study, molecular docking of seven indoline derivatives with EGFR identified N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) as the most promising lead compound. nih.gov

The following table summarizes predicted binding affinities for various this compound derivatives against different protein targets.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Trisindoline 5 | EGFR | -10.5 | bio-conferences.org |

| 5-Methylisatin Derivatives | CDK2 | > -9.82 | nih.govmdpi.com |

| Indole-Thiosemicarbazone (PR09) | Human Serum Albumin (HSA) | -10.00 | scielo.br |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | DNA Gyrase (E. coli) | -7.99 | researchgate.net |

Elucidation of Binding Modes and Key Interactions

Beyond predicting affinity, molecular docking elucidates the specific interactions that stabilize the ligand in the protein's binding site. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic forces.

For 5-methylisatin derivatives targeting CDK2, docking studies revealed that the inhibitor molecule fits into a hydrophobic pocket formed by residues such as ILE 10, PHE 80, and PHE 82. nih.govmdpi.com Crucial hydrogen bonds with the backbone of GLU 81 and LEU 83 were identified as key stabilizing interactions. nih.govmdpi.com In the case of trisindoline 5 binding to EGFR, the complex is stabilized by two hydrogen bonds and seven hydrophobic interactions. bio-conferences.org The interaction between the derivative HNPMI and EGFR has been described as a bi-molecular interaction that is directly related to its antiproliferative and apoptotic activity. nih.gov

The table below details some of the key amino acid interactions identified for this compound derivatives with their respective protein targets.

| Derivative/Compound | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 5-Methylisatin Derivatives | CDK2 | GLU 81, LEU 83 | Hydrogen Bond | nih.govmdpi.com |

| 5-Methylisatin Derivatives | CDK2 | PHE 80, PHE 82, ILE 10 | Hydrophobic | nih.govmdpi.com |

| Trisindoline 5 | EGFR | Not Specified | 2 Hydrogen Bonds, 7 Hydrophobic Bonds | bio-conferences.org |

| 5-Fluoroindole (B109304) Variant | FTO Demethylase | Arg 96, Arg 322 | Hydrogen Bond | acs.orgsemanticscholar.org |

Rational Design of Derivatives based on Docking Insights

The insights gained from molecular docking studies are pivotal for the rational design of new derivatives with improved potency and selectivity. By understanding the key interactions, chemists can strategically modify the lead compound's structure to optimize its binding.

For instance, the development of novel CDK2 inhibitors based on the 5-methylisatin scaffold was guided by docking simulations. nih.govmdpi.com The analysis suggested that introducing substituents at the R2 and R3 positions of the benzoylhydrazide moiety would enhance binding affinity, a prediction that guided subsequent synthesis. nih.govmdpi.com In another example, the rational design of inhibitors for the FTO demethylase enzyme involved replacing a benzothiazole (B30560) ring in a lead compound with a 5-fluoroindole or 5-methylindole (B121678) moiety. acs.orgsemanticscholar.org This modification was predicted by docking to form new, favorable interactions with catalytic residues like His 231 and Glu 234, and indeed, the 5-methylindole variant (FTO-09 N) showed potent and selective inhibition. acs.orgsemanticscholar.org Similarly, after an in silico screen identified an indoline derivative as a 5-lipoxygenase (5-LOX) inhibitor, this initial hit was used as a scaffold to design new analogues, leading to the discovery of dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various derivatives of the indoline and isatin (B1672199) core to predict their biological activities. These models use molecular descriptors—numerical values that characterize properties of a molecule—to build a regression model that can forecast the activity of interest.

A QSAR study on isatin analogues as potential anti-cancer agents resulted in a predictive model with a high squared correlation coefficient (R² = 0.89), indicating a strong correlation between the selected molecular descriptors and the observed activity. In another study, a QSAR model was used to elucidate the structure-activity relationship of an N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) derivative. nih.gov The model suggested that the bi-molecular interaction between HNPMI and its target, EGFR, was directly related to its antiproliferative and apoptotic effects. nih.gov Furthermore, 3D-QSAR models have been employed to guide the design of 1-benzyl-3-(imidazol-1-ylmethyl) indoles as antiparasitic agents, highlighting the importance of specific hydrophobic parameters for activity. mdpi.com

The following table summarizes findings from selected QSAR studies on indoline and isatin derivatives.

| Compound Class | Predicted Biological Activity | Key Finding/Model Statistic | Reference |

| Isatin Analogues | Anti-cancer | Developed a predictive model with R² = 0.89. | |

| HNPMI (Indoline Derivative) | Antiproliferative & Apoptotic | QSAR model linked EGFR interaction to activity. | nih.gov |

| 1-Benzyl-3-(imidazol-1-ylmethyl) indoles | Antiparasitic (Leishmania) | 3D-QSAR model highlighted the importance of hydrophobic parameters. | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Anti-cancer (HCT-116) | QSAR revealed lipophilicity was responsible for high activity. | sci-hub.se |

Identification of Key Molecular Descriptors for Activity

In the computational analysis of indoline derivatives, molecular descriptors are crucial for predicting the biological activity and physicochemical properties of compounds like this compound. These descriptors quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and size. While specific comprehensive modeling studies on this compound are not extensively detailed in the public literature, analysis of related indole and indoline structures provides significant insights.

Key molecular descriptors often considered for indoline-based compounds include the logarithm of the partition coefficient (LogP), Topological Polar Surface Area (TPSA), the number of hydrogen bond donors and acceptors, and molecular weight. For the related compound 5-methylindole, computed properties include a molecular weight of 131.17 g/mol and an XLogP3 value of 2.7, indicating a degree of lipophilicity. nih.gov Another related structure, 1-methylindoline, has a calculated LogP of 2.08 (XLOGP3) and a TPSA of 3.24 Ų. ambeed.com These values are instrumental in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Research on more complex indole derivatives highlights the importance of specific substituents and their corresponding descriptors. For instance, in a study of 2-sulfonyl-phenyl-3-phenyl-indole analogs as cyclooxygenase-2 (COX-2) inhibitors, the methyl group at the C-5 position was found to be located in a hydrophobic region of the enzyme's active site. nih.gov This suggests that the hydrophobic interactions of the methyl group are crucial for the compound's potency. nih.gov The study revealed that atomic van der Waals volume and atomic masses were significant descriptors in explaining the COX-2 inhibitory activity of these analogs. nih.gov Such findings underscore that even small functional groups like the methyl group in this compound can significantly influence biological activity through steric and hydrophobic effects.

| Descriptor | Value (5-Methylindole) | Value (1-Methylindoline) | Significance |

| Molecular Formula | C₉H₉N nih.gov | C₉H₁₁N ambeed.com | Basic atomic composition |

| Molecular Weight | 131.17 g/mol nih.gov | 133.19 g/mol ambeed.com | Influences diffusion and transport |

| XLogP3 | 2.7 nih.gov | 2.08 ambeed.com | Measures lipophilicity, affects membrane permeability |

| TPSA | 15.8 Ų nih.gov | 3.24 Ų ambeed.com | Predicts drug transport properties |

| Hydrogen Bond Donors | 1 nih.gov | 0 ambeed.com | Influences binding interactions |

| Hydrogen Bond Acceptors | 1 nih.gov | 1 ambeed.com | Influences binding interactions |

Cheminformatics and Data Mining for this compound Research

Database Analysis of Indoline Compounds

Cheminformatics leverages large chemical databases to analyze structure-activity relationships (SAR) and identify novel drug candidates. Databases such as ChEMBL, PubChem, and the ZINC database are invaluable resources containing chemical, bioactivity, and genomic data for millions of compounds, including a wide array of indole and indoline derivatives. nih.govmdpi.com

Analysis of these databases allows researchers to explore the chemical space of indoline compounds systematically. For example, a search in PubChem provides access to computed properties, experimental data, and literature links for compounds like 5-methylindole. nih.gov The ChEMBL database, which focuses on bioactive molecules with drug-like properties, can be mined to understand the target profiles of indoline-containing drugs. nih.gov

Database mining is a key strategy in modern drug discovery. In-silico screening studies utilize these databases to identify potential hits for specific biological targets. One such study performed molecular docking of heterocyclic compounds, including indole derivatives selected from a database, to predict their anticancer activity against tyrosine kinase receptors. innovareacademics.in This approach allows for the rapid and cost-effective evaluation of vast numbers of compounds. Similarly, researchers have analyzed the ChEMBL database to differentiate active from inactive compounds based on activity benchmarks, a method that can be applied to indole derivatives to improve the effectiveness of screening campaigns. mdpi.com The comprehensive listing of Monoterpene Indole Alkaloids (MIAs) through extensive exploration of databases like Reaxys and SciFinder has enabled a broad analysis of this large and structurally diverse family of natural products. rsc.org

Network Analysis of Chemical Space

Network analysis provides a powerful framework for visualizing and interpreting the complex relationships within large chemical datasets. In this approach, molecules are represented as nodes in a network, and the edges between them signify structural similarity or shared properties. acs.org These Chemical Space Networks (CSNs) help in understanding SAR, identifying clusters of active compounds, and navigating the vast chemical space. biorxiv.org

The concept of chemical space is fundamental to drug discovery, with estimates suggesting a vast number of possible small organic molecules. nih.gov Network-based methods are key tools for exploring this space and are used in structure-activity relationship campaigns. biorxiv.org For instance, a network analysis of the decomposition of indole revealed complex reaction pathways and identified key intermediates, demonstrating how network topology can provide direct insight into the chemistry of a system. acs.org

In the context of drug discovery, network analysis has been applied to large families of related compounds. A study on oligomeric Monoterpene Indole Alkaloids (MIAs) generated an oligomer network from data gathered through extensive database mining. rsc.org This network provided a global interconnection landscape for this family of natural products, revealing dimerization trends and patterns in their assembly. rsc.org Similarly, CSNs have been used to systematically annotate ligands for G-protein coupled receptors (GPCRs), where the network illustrates the inherent graph homophily—meaning structurally similar compounds often share similar bioactivity. biorxiv.org This principle is broadly applicable to the indoline chemical space for identifying novel compounds with desired biological activities based on their proximity to known active molecules within the network.

Advanced Research on the Biological Activities of 5 Methylindoline Derivatives

Antimicrobial Research

Derivatives of 5-methylindoline have been the subject of extensive research to evaluate their potential as antimicrobial agents. Studies have explored their efficacy against a wide range of bacteria, including both Gram-positive and Gram-negative strains, as well as their effects on resilient bacterial forms like persister cells.

Antibacterial Activity and Mechanisms of Action

Research has demonstrated that this compound and its derivatives possess direct bactericidal activity against various pathogenic bacteria. nih.govnih.gov This has led to further investigation into their specific effects on different bacterial types and the underlying mechanisms driving their antibacterial action.

This compound has shown notable bactericidal effects against a variety of Gram-positive bacteria in their stationary phase, which are typically more tolerant to antibiotics. nih.gov Studies have documented its efficacy against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes. nih.govfrontiersin.orgnih.govnih.gov In a concentration-dependent manner, this compound effectively eradicates these pathogens. nih.gov

Of particular significance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov Research has shown that this compound can effectively kill MRSA. nih.govnih.gov Furthermore, some 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have demonstrated greater potency against MRSA than the conventional antibiotic ampicillin. mdpi.comresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a specific this compound derivative against various Gram-positive bacteria.

| Bacterium | MIC (µM) | MBC (µM) |

| Staphylococcus aureus | 37.9 | 75.9 |

| Bacillus cereus | 55.6 | 75.9 |

| Listeria monocytogenes | >200 | >200 |

| Data for compound (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide mdpi.com |

This compound has also demonstrated bactericidal activity against stationary-phase Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Shigella flexneri. nih.govnih.gov Studies indicate that Gram-negative bacteria may be more susceptible to this compound than Gram-positive bacteria. nih.gov The compound effectively kills these pathogens in a concentration-dependent manner. nih.gov

However, it is noteworthy that while this compound itself shows direct bactericidal effects, in combination with aminoglycoside antibiotics under hypoionic conditions, it has been found to suppress the action of these antibiotics against E. coli and S. flexneri. frontiersin.orgnih.govnih.gov

The table below presents the bactericidal activity of this compound against various Gram-negative bacteria after a 3-hour treatment.

| Bacterium | Concentration for Eradication (mM) |

| Escherichia coli | 6 |

| Pseudomonas aeruginosa | 7 |

| Shigella flexneri | 5 |

| Concentration at which no detectable colonies were observed. nih.gov |

Bacterial persister cells are a subpopulation of dormant cells that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections. nih.gov Research has shown that this compound can effectively kill antibiotic-tolerant S. aureus persisters. nih.govnih.gov Specifically, it has demonstrated efficacy against persister cells induced by nutrient shifts and starvation. nih.gov

Furthermore, when combined with tobramycin (B1681333), this compound has been shown to kill various types of S. aureus persister cells, including those induced by the protonophore CCCP, nutrient shifts, or starvation. frontiersin.orgnih.gov This combined treatment is also effective against methicillin-resistant S. aureus (MRSA) persisters. frontiersin.orgfrontiersin.org

The mechanisms by which this compound and its derivatives exert their antibacterial effects are multifaceted. While the precise mechanisms are still under investigation, some insights have been gained. It is known that indole (B1671886), the parent compound of this compound, is an intercellular signaling molecule. nih.gov

Some indole derivatives have been shown to suppress antibiotic resistance by acting on efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell. nih.govnih.gov For instance, certain synthetic 2-aryl-1H-indole molecules have been found to target the NorA efflux pump in S. aureus. nih.gov Other research suggests that some indole derivatives may interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria. asm.orgresearchgate.net Additionally, damage to the cell membrane has been identified as a mechanism of action for some substituted indoles against persister cells. frontiersin.orgresearchgate.netresearchgate.net

A significant area of research has been the ability of this compound to potentiate the activity of existing antibiotics, particularly aminoglycosides. nih.govnih.gov Studies have shown that this compound significantly enhances the killing of S. aureus by aminoglycosides. nih.govnih.gov This synergistic effect is particularly pronounced under hypoionic (low ion) conditions, where this compound potentiates the ability of tobramycin to kill stationary-phase S. aureus cells. frontiersin.orgnih.govnih.gov

This potentiation extends to various Gram-positive pathogens, including Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes. frontiersin.orgnih.govnih.govresearchgate.net The combination of this compound and tobramycin has also proven effective in a mouse model of acute skin wounds infected with S. aureus persisters. frontiersin.orgnih.govnih.govresearchgate.net It is important to note that this synergistic effect with aminoglycosides is not observed with all classes of antibiotics, such as fluoroquinolones. nih.govnih.gov

The table below illustrates the synergistic effect of this compound with tobramycin against stationary-phase S. aureus.

| Treatment | Survival (%) |

| Tobramycin (200 µg/ml) | ~100 |

| This compound (1 mM) | ~100 |

| Tobramycin (200 µg/ml) + this compound (1 mM) | <0.001 |

| Survival after a 5-minute treatment under hypoionic conditions. frontiersin.org |

Mechanisms of Action (e.g., cell signaling, metabolic pathways, efflux pumps)

Antifungal Activity

Indole derivatives are recognized for their antimicrobial properties, and specific research has highlighted the potential of this compound derivatives as antifungal agents. researchgate.net In a screening of 21 different methylindoles for their ability to combat the opportunistic fungal pathogen Candida albicans, 5-methylindole-2-carboxylic acid (5MI2CA) was identified as a particularly effective compound. nih.govfrontiersin.org

The antifungal action of these derivatives is not always based on fungicidal effects, which may reduce the likelihood of drug resistance development. frontiersin.org Instead, their efficacy often lies in disrupting key virulence factors, such as the formation of protective biofilms. frontiersin.org

Inhibition of Biofilm Formation